

Application Notes and Protocols for the Solid-Phase Synthesis of Conopressin S

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Introduction

Conopressin S is a nonapeptide belonging to the vasopressin/oxytocin superfamily of neurohypophysial hormones.[1][2] Originally isolated from the venom of the marine cone snail Conus striatus, it exhibits high sequence homology with mammalian hormones like oxytocin and vasopressin.[1][2] The primary sequence of Conopressin S is Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2, featuring a disulfide bridge between the two cysteine residues (Cys1 and Cys6) and a C-terminal amidation.[1][3] Conopressins are known to interact with G-protein coupled receptors (GPCRs) and are valuable tools in pharmacological research for studying receptor selectivity and function.[1][4]

This document provides a detailed protocol for the chemical synthesis of **Conopressin S** using Fmoc-based solid-phase peptide synthesis (SPPS), a standard and efficient method for producing synthetic peptides.[5][6] The protocol covers resin preparation, automated or manual peptide chain assembly, cleavage, oxidative disulfide bond formation, and purification.

Materials and Reagents

The following tables summarize the necessary amino acid derivatives and reagents for the synthesis.

Table 1: Protected Amino Acids for **Conopressin S** Synthesis



Amino Acid	Protected Derivative	Molecular Weight (g/mol)
Glycine (Gly)	Fmoc-Gly-OH	297.31
Proline (Pro)	Fmoc-Pro-OH	337.39
Arginine (Arg)	Fmoc-Arg(Pbf)-OH	648.78
Cysteine (Cys)	Fmoc-Cys(Trt)-OH	585.71
Asparagine (Asn)	Fmoc-Asn(Trt)-OH	596.68
Isoleucine (Ile)	Fmoc-Ile-OH	353.42

Table 2: Reagents and Solvents

Reagent/Solvent	Purpose
Rink Amide MBHA Resin	Solid support for C-terminally amidated peptides
N,N-Dimethylformamide (DMF)	Primary solvent for synthesis
Dichloromethane (DCM)	Solvent for washing
Piperidine	Fmoc deprotection agent
HBTU/HATU	Coupling activator
N,N-Diisopropylethylamine (DIPEA)	Activation base
Trifluoroacetic Acid (TFA)	Cleavage from resin
Triisopropylsilane (TIS)	Scavenger
1,2-Ethanedithiol (EDT)	Scavenger
Diethyl Ether (cold)	Peptide precipitation
Acetonitrile (ACN)	HPLC solvent
Water (HPLC grade)	HPLC solvent
Ammonium Bicarbonate Buffer	Solvent for cyclization



Experimental Protocols Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Conopressin S

This protocol is based on the Fmoc/tBu strategy.[6][7] All steps can be performed manually or using an automated peptide synthesizer.

- Resin Preparation:
 - Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
 - Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
 - Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.
- Amino Acid Coupling Cycle (repeated for each amino acid):
 - Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and a coupling agent like HATU (3.9 equivalents) in DMF.
 - Add DIPEA (8 equivalents) to the amino acid solution to activate it.
 - o Immediately add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive,
 repeat the coupling step.
 - After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).
 - Proceed to the next Fmoc deprotection step to elongate the peptide chain.



- Peptide Chain Assembly Sequence:
 - The peptide is assembled from the C-terminus to the N-terminus. The order of coupling after initial resin deprotection is: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Ile-OH, Fmoc-Cys(Trt)-OH.

Final Deprotection:

- After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described in step 2.
- Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Deprotection

- Preparation of Cleavage Cocktail:
 - Prepare a cleavage cocktail consisting of 94% TFA, 2.5% Water, 2.5% TIS, and 1% EDT.
 Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).
 - Stir the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Pbf and Trt).[8]
- Peptide Precipitation and Washing:
 - Filter the resin and collect the TFA solution containing the cleaved peptide.
 - Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL centrifuge tube filled with cold diethyl ether.
 - Centrifuge the mixture to pellet the precipitated peptide.



- Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and dissolved protecting groups.
- Dry the crude linear peptide under vacuum.

Protocol 3: Disulfide Bond Formation (Cyclization)

- Dissolution:
 - Dissolve the crude linear peptide in an aqueous buffer, such as 0.1 M ammonium bicarbonate, at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.
- Oxidation:
 - Stir the solution vigorously in a beaker open to the air. Air oxidation of the two thiol groups on the cysteine residues will form the disulfide bridge.
 - Monitor the reaction progress using HPLC and Mass Spectrometry (MS) to observe the disappearance of the linear peptide and the appearance of the cyclized product (mass decrease of 2 Da). The reaction is typically complete within 12-24 hours.
- Lyophilization:
 - Once the cyclization is complete, freeze-dry (lyophilize) the solution to obtain the crude cyclized Conopressin S.

Protocol 4: Purification and Analysis

- Purification by RP-HPLC:
 - Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
 - A typical system uses a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). For Conopressin S, a gradient of 0% to 30% acetonitrile over 30 minutes is a suitable starting point.[9]



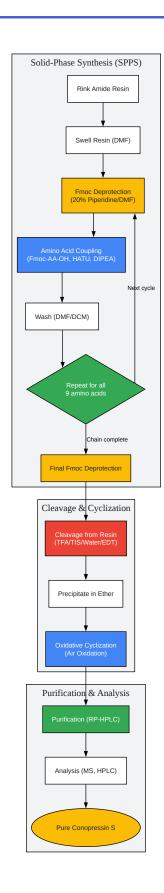
- Collect fractions and analyze them by analytical RP-HPLC and MS to identify those containing the pure peptide.
- Final Processing and Characterization:
 - Pool the pure fractions and lyophilize to obtain the final Conopressin S product as a white powder.
 - Confirm the identity and purity of the final product using analytical HPLC (purity should be
 >95%) and Mass Spectrometry (to confirm the correct molecular weight).[3]

Table 3: Expected Yield and Purity of Conopressin S

Stage	Typical Yield	Purity (by HPLC)
Crude Peptide (after cleavage)	60-80%	50-70%
Purified Peptide (after HPLC)	20-35%	>95%
Yields are approximate and can vary based on synthesis scale and efficiency.[5]		

Visualizations Synthesis Workflow





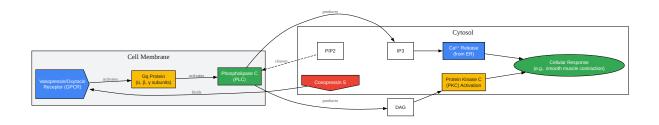
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Caption: Workflow for the solid-phase synthesis of Conopressin S.



Signaling Pathway

Conopressins, like their mammalian vasopressin counterparts, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[1] For instance, Conopressin-T has been shown to be an antagonist at the human V1a receptor, which signals through the Gq pathway. [10] This pathway involves the activation of Phospholipase C, leading to an increase in intracellular calcium.



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Caption: Gq-protein coupled signaling pathway for vasopressin-like peptides.

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